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molecular formula C14H10OS B168908 dibenzo[b,f]thiepin-10(11H)-one CAS No. 1898-85-7

dibenzo[b,f]thiepin-10(11H)-one

Cat. No. B168908
M. Wt: 226.3 g/mol
InChI Key: IEIUIKHMVGQHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394515

Procedure details

Stir at room temperature a mixture of 5.118 gm. of the amide of Step 5, 2.939 gm. of diethyloxalate, 4.723 gm. of potassium t-butoxide and 40 ml. of dimethylformamide for 6 hours. Pour the reaction mixture into 300 ml. of ice-water and extract with 300 ml. of ethyl acetate. Acidify with 6N hydrochloric acid and separate the ethyl acetate layer. Wash with saturated sodium chloride solution and dry. Evaporate to dryness and dissolve the residue in warm dioxane. Treat with a slight excess of ammonia and separate the solid by filtration. Wash with dioxane and dry. Suspend the product in water, acidify with 6N hydrochloric acid and extract with ethyl acetate. Wash the extract with saturated sodium chloride solution, dry over magnesium sulfate and evaporate to obtain the title product.
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[S:5][C:4]2[CH:13]=[C:14](CC(N)=O)[CH:15]=[CH:16][C:3]1=2.C(OC(=O)C(OCC)=O)C.CC(C)([O-])C.[K+]>CN(C)C=O>[O:1]=[C:2]1[CH2:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[S:5][C:4]2[CH:13]=[CH:14][CH:15]=[CH:16][C:3]1=2 |f:2.3|

Inputs

Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2=C(SC3=C(C1)C=CC=C3)C=C(C=C2)CC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of 5.118 gm
ADDITION
Type
ADDITION
Details
Pour the reaction mixture into 300 ml
EXTRACTION
Type
EXTRACTION
Details
of ice-water and extract with 300 ml
CUSTOM
Type
CUSTOM
Details
separate the ethyl acetate layer
WASH
Type
WASH
Details
Wash with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in warm dioxane
ADDITION
Type
ADDITION
Details
Treat with a slight excess of ammonia
CUSTOM
Type
CUSTOM
Details
separate the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash with dioxane
CUSTOM
Type
CUSTOM
Details
dry
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(SC3=C(C1)C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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